

Clinical Dosing & Response Data for Velnacrine

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Compound Focus: Velnacrine Maleate

CAS No.: 112964-99-5

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Study Dosage (mg/day)	Treatment Duration	Efficacy Outcomes	Safety & Tolerability Outcomes
225 mg [1]	24 weeks	Modest but significant benefit on cognitive (ADAS-Cog) and global (CGI-C) scales; more effective than 150 mg dose [1].	24% of patients discontinued due to abnormal liver function tests [1].
150 mg [1]	24 weeks	Modest but significant benefit; less effective than the 225 mg dose [1].	30% of patients discontinued due to abnormal liver function tests [1].
75 mg [2]	6 weeks (in responders)	Significant benefit on ADAS-Cog score in patients pre-identified as responders [2].	Not specified in the cited extract.
Doses from 30 mg to 225 mg [2]	1 week per dose (dose-finding phase)	Used to identify "responders" (defined as ≥ 4 point improvement on ADAS-Cog) [2].	28% of all treated patients (236 total) showed asymptomatic elevation of liver transaminases [2].

Key Safety Concerns Defining the Therapeutic Window

The primary factor limiting Velnacrine's therapeutic window is **hepatotoxicity**, specifically elevated liver transaminases.

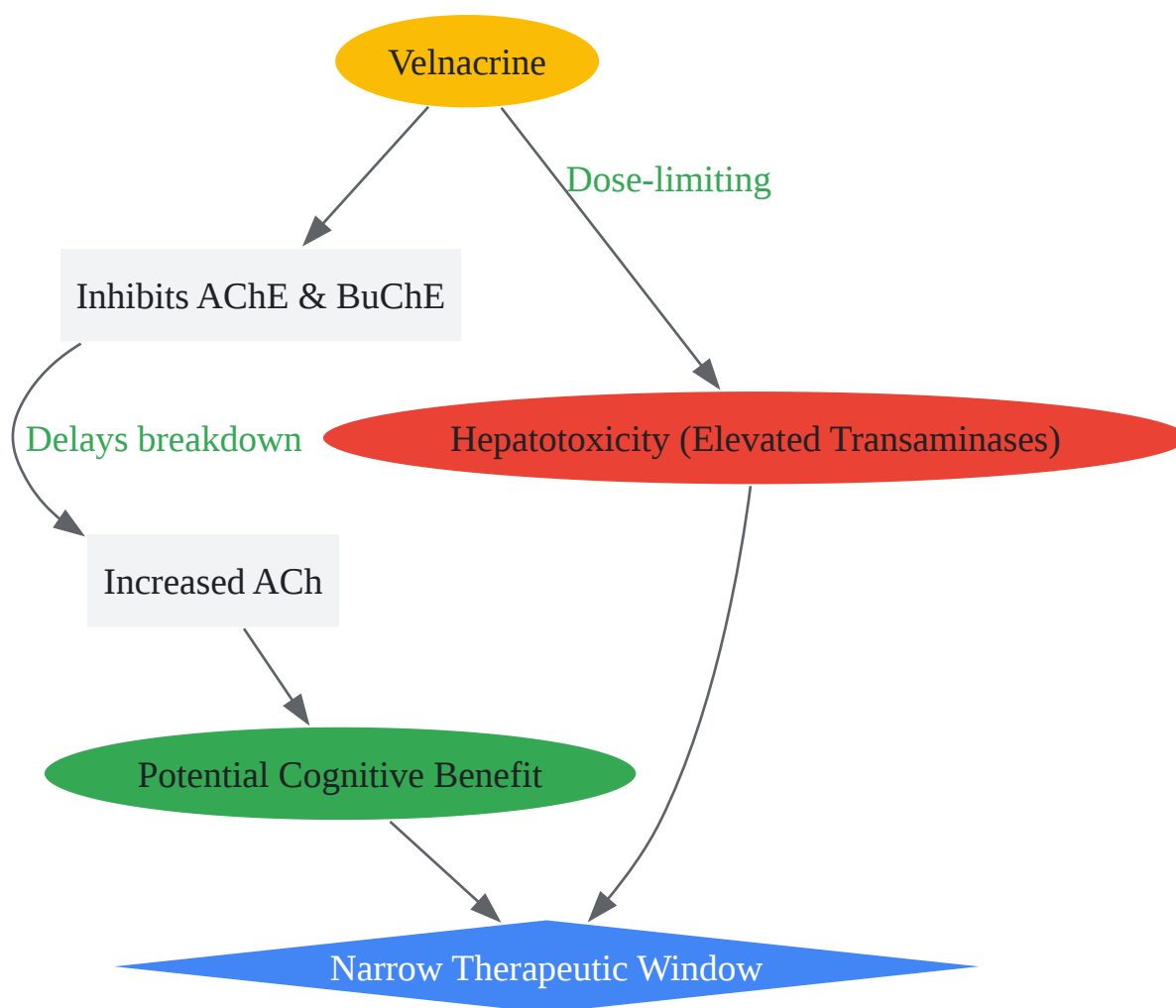
- **High Incidence of Liver Issues:** A systematic review of four trials found a significantly higher number of patients with abnormal liver function tests compared to placebo. In a 24-week study, the odds were 20 times higher for the Velnacrine group [3] [4].
- **High Withdrawal Rates:** Due to safety concerns, particularly hepatotoxicity, withdrawal rates were significantly higher in Velnacrine groups compared to placebo across multiple studies [3].
- **Other Common Adverse Effects:** Cholinergic side effects were frequent and included **diarrhea, nausea, and vomiting**. Some patients also experienced skin rash [2] [5].

For Researchers: Key Considerations for Experimental Design

Given that Velnacrine is an investigational drug that was never approved, your work with it will likely be historical or mechanistic. Here are critical points to address in your experimental planning:

- **Focus on Hepatotoxicity Mechanisms:** The primary research question is no longer about efficacy but understanding the mechanism behind its liver toxicity [3] [5]. This is crucial for informing the development of safer cholinesterase inhibitors.
- **Implement Rigorous Safety Monitoring:** Any *in vitro* or *in vivo* investigation should include robust measures of liver toxicity. Plan for frequent monitoring of liver transaminase levels in animal studies and include assays for cytotoxicity in hepatocyte models [5].
- **Account for a "Responder" Subgroup:** Clinical trials identified that only a subset of patients (about one-third) responded to the drug [2] [5]. Your experimental models should consider potential genetic or metabolic factors that could create subpopulations with different sensitivity to the drug's efficacy and toxicity.
- **Understand its Pharmacological Profile:** Velnacrine (1-hydroxytacrine) is an active metabolite of tacrine and a cholinesterase inhibitor that targets both acetylcholinesterase (AChE) and butyrylcholinesterase [6]. This action underlies its proposed mechanism for increasing cholinergic neurotransmission in Alzheimer's brain circuits [3].

The following diagram illustrates the core mechanism of action and the primary risk that constrains its therapeutic use:



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Final Summary

The clinical data for **Velnacrine Maleate** paints a clear picture of a drug with a **narrow and problematic therapeutic window**. While doses of **150 mg/day** and **225 mg/day** showed modest efficacy, this benefit was offset by a high and dose-limiting risk of hepatotoxicity. The drug's development was ultimately abandoned, and the FDA advisory committee voted unanimously against its approval [3] [4].

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